3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide
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Overview
Description
3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is an organic compound characterized by the presence of a chloro group, a trifluoroethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2,2,2-trifluoroethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-chlorobenzenesulfonyl chloride+2,2,2-trifluoroethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Breakdown products of the sulfonamide group.
Scientific Research Applications
3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfonamide moiety can form hydrogen bonds with biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- 2,2,2-Trifluoroethylamine
Uniqueness
3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is unique due to the combination of its chloro, trifluoroethyl, and benzenesulfonamide groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c9-6-2-1-3-7(4-6)16(14,15)13-5-8(10,11)12/h1-4,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQACUJSAIQSYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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